Benzyl trifluoromethyl sulfide

Descripción general

Descripción

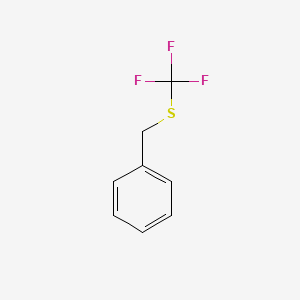

Benzyl trifluoromethyl sulfide is a useful research compound. Its molecular formula is C8H7F3S and its molecular weight is 192.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzyl trifluoromethyl sulfide primarily targets hydrogen sulfide (H2S) in live cells . Hydrogen sulfide plays a crucial role in various physiological processes, and its reactivity and complex physiological effects can be better understood through the activity-based detection facilitated by this compound .

Mode of Action

The compound interacts with its target through a process known as 1,6-elimination . This process is triggered by H2S, leading to the release of a fluorescent probe called resorufin . The presence of a benzylic CF3 group in the compound reduces the activation energy barrier towards probe activation, thus enhancing the efficiency of the process .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of thiosulfate to sulfite . This pathway is part of the broader sulfur assimilation process, which is essential for the biosynthesis of organic sulfur compounds . The latter part of this pathway, which involves the conversion of sulfite to sulfide and then to l-cysteine, is shared with the known sulfate assimilation pathway .

Result of Action

The action of this compound results in the rapid activation of a fluorescent probe, allowing for near-real-time detection of H2S in cells . This leads to significantly faster signal generation and improved sensitivity compared to other compounds .

Análisis Bioquímico

Biochemical Properties

Benzyl trifluoromethyl sulfide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The trifluoromethyl group in this compound enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, this compound has been shown to impact mitochondrial function, potentially altering ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoromethyl group can also participate in hydrogen bonding and van der Waals interactions, stabilizing the compound within enzyme active sites. These interactions can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the generation of reactive metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. The compound’s metabolism can also result in the production of reactive intermediates, which can contribute to its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s lipophilicity allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissue .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria, endoplasmic reticulum, and cytoplasm. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s presence in these compartments can affect its activity and function, potentially leading to changes in cellular processes and overall cell health .

Actividad Biológica

Benzyl trifluoromethyl sulfide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the chemical formula . The trifluoromethyl group () is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions. The presence of the sulfur atom further adds to its unique chemical behavior.

Mechanisms of Biological Activity

1. Antimicrobial Properties:

Recent studies have shown that compounds containing trifluoromethyl and sulfonyl groups exhibit significant antibacterial activity. For instance, a series of urea derivatives with trifluoromethyl substitutions demonstrated effective inhibition against various bacterial strains, including E. coli and B. mycoides. The minimum inhibitory concentrations (MICs) for some derivatives were as low as 4.88 µg/mL, indicating strong antimicrobial potential .

2. Anticancer Activity:

this compound derivatives have been tested for their anticancer properties against several human cancer cell lines. For example, compounds derived from this structure showed IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. Specific derivatives exhibited IC50 values of 22.4 µM against PACA2 cells, showcasing their potential as anticancer agents .

3. Interaction with Biological Systems:

The introduction of the trifluoromethyl group can enhance the compound's interaction with biological systems. Studies indicate that the benzylic position in drugs is a site for cytochrome P450 oxidases, which are crucial for drug metabolism . The trifluoromethylthio group can protect against enzymatic metabolism while increasing membrane permeability, making these compounds more effective in vivo .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A recent investigation into the antibacterial properties of this compound derivatives found that specific modifications to the sulfonyl group enhanced activity against resistant strains. Compounds were tested against C. albicans and E. coli, with results indicating that modifications could lead to lower MICs compared to traditional antibiotics .

Case Study 2: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound derivatives on various cancer cell lines, it was found that certain compounds not only inhibited cell proliferation but also induced apoptosis through mechanisms involving down-regulation of critical oncogenes such as EGFR and KRAS . These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

Research Findings Summary

Propiedades

IUPAC Name |

trifluoromethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c9-8(10,11)12-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYBCTGEJCWZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396356 | |

| Record name | BENZYL TRIFLUOROMETHYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-60-0 | |

| Record name | BENZYL TRIFLUOROMETHYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is innovative about the copper-catalyzed synthesis of benzyl trifluoromethyl sulfide described in the research?

A1: The research presents a novel method for direct trifluoromethylthiolation of benzylic C-H bonds using a copper catalyst. [] This method utilizes readily available and stable Silver trifluoromethanethiolate (AgSCF3) as the trifluoromethylthiolating agent and proceeds via nondirected oxidative C-H activation. [] This approach offers a more straightforward and efficient route to synthesize various benzyl trifluoromethyl sulfides compared to previous methods.

Q2: What are the advantages of using Silver trifluoromethanethiolate (AgSCF3) in this specific synthesis?

A2: Silver trifluoromethanethiolate (AgSCF3) serves as a stable and readily available trifluoromethylthiolating reagent in this reaction. [] Its use simplifies the synthetic procedure and avoids the need for complex or hazardous reagents, contributing to the method's practicality and appeal for synthesizing benzyl trifluoromethyl sulfides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.